1-Aminocyclopentanecarbonitrile hydrochloride
CAS No.: 16195-83-8
Cat. No.: VC21141599
Molecular Formula: C6H11ClN2
Molecular Weight: 146.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16195-83-8 |
---|---|
Molecular Formula | C6H11ClN2 |
Molecular Weight | 146.62 g/mol |
IUPAC Name | 1-aminocyclopentane-1-carbonitrile;hydrochloride |
Standard InChI | InChI=1S/C6H10N2.ClH/c7-5-6(8)3-1-2-4-6;/h1-4,8H2;1H |
Standard InChI Key | KZUVFEAHMVSCMQ-UHFFFAOYSA-N |
SMILES | C1CCC(C1)(C#N)N.Cl |
Canonical SMILES | C1CCC(C1)(C#N)N.Cl |
Introduction
Synthesis and Industrial Production
Synthesis Pathway
The synthesis of 1-aminocyclopentanecarbonitrile hydrochloride involves a multi-step process optimized for industrial scalability:
Key Optimization: Hydrolysis of intermediate (V) with HCl and acetic acid reduces residual amide impurities to <0.5%, compared to 4–5% in prior methods .
Advantages Over Prior Methods
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Avoidance of Pyridine: Earlier syntheses used pyridine as a base, posing environmental and safety risks .
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Simplified Hydrolysis: The HCl/acetic acid combination eliminates the need for vigorous autoclave conditions .
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Cost-Effectiveness: Reagents like triethylamine and dichloromethane are industrially viable .
Physical and Chemical Properties
Core Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₁₀N₂·HCl | |
Molecular Weight | 146.62 g/mol | |
Density | 1.02 g/cm³ | |
Boiling Point | 217°C (760 mmHg) | |
Flash Point | 85°C | |
Solubility | Slightly soluble in water |
Spectroscopic Data
Applications in Pharmaceutical Synthesis
Role in Irbesartan Production
1-Aminocyclopentanecarbonitrile hydrochloride serves as a precursor in the synthesis of Irbesartan, an angiotensin II receptor antagonist used in hypertension treatment .
Key Steps:
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Condensation: Reacts with 2-(4-aminomethylphenyl)benzonitrile using DCC to form a condensed intermediate .
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Cyclization: Acid-mediated cyclization generates a cyano-irbesartan intermediate .
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Tetrazole Formation: Sodium azide converts the cyano group to a tetrazole moiety, yielding Irbesartan .
Industrial Relevance
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Purity Requirements: High-purity intermediates are critical to meet FDA/EMA standards for active pharmaceutical ingredients (APIs) .
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Scalability: The HCl salt enhances stability during storage and handling, reducing degradation risks .
Regulatory Compliance
Analytical Characterization
Computed Properties
Chromatographic Behavior
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